molecular formula C15H14O4 B1211828 Naphthyl-2-methyl-succinic acid CAS No. 350044-88-1

Naphthyl-2-methyl-succinic acid

Cat. No.: B1211828
CAS No.: 350044-88-1
M. Wt: 258.27 g/mol
InChI Key: PYGFLAQSMTXFMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthyl-2-methyl-succinic acid is a diagnostic metabolite and key intermediate in the study of anaerobic microbial degradation of polycyclic aromatic hydrocarbons (PAHs). Research has identified it as the initial product in the anaerobic metabolic pathway of 2-methylnaphthalene in sulfate-reducing bacterial cultures, formed via the addition of fumarate to the methyl group of the substrate . This fumarate addition reaction is a recognized activation mechanism for alkylated aromatic compounds under anaerobic conditions, analogous to the initial step in anaerobic toluene degradation . Further enzymatic studies have shown that this compound is subsequently activated to its CoA ester and oxidized, channeling it toward the central metabolite 2-naphthoic acid for further breakdown . As such, this compound provides critical insight into the biochemical processes that facilitate the natural remediation of contaminated environments in the absence of oxygen. It is a vital standard for environmental microbiology research, enabling scientists to trace and elucidate the complete anaerobic degradation pathways of complex hydrocarbons. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

350044-88-1

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-(naphthalen-2-ylmethyl)butanedioic acid

InChI

InChI=1S/C15H14O4/c16-14(17)9-13(15(18)19)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9H2,(H,16,17)(H,18,19)

InChI Key

PYGFLAQSMTXFMU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Naphthyl-2-Methylene-Succinic Acid

The most well-documented chemical synthesis route involves the catalytic hydrogenation of naphthyl-2-methylene-succinic acid, as described in a seminal study by. In this method, 7 g (27.3 mmol) of naphthyl-2-methylene-succinic acid is reacted with 0.7 g of palladium on activated carbon (10% Pd) under a hydrogen pressure of 100 kPa for 40 hours. The reaction proceeds to completion in methanol, yielding 6.3 g (90%) of naphthyl-2-methyl-succinic acid as yellowish-white crystals with a melting point of 165–167°C.

Critical parameters influencing this reaction include:

  • Catalyst loading : A Pd-to-substrate ratio of 1:10 (w/w) ensures optimal hydrogenation efficiency.

  • Reaction duration : Prolonged exposure to hydrogen (40 hours) minimizes residual unsaturated intermediates.

  • Solvent choice : Methanol facilitates both solubility of the substrate and dispersion of the catalyst.

Post-reaction processing involves filtration to remove the catalyst, vacuum concentration, and crystallization using hexane. The product is characterized via GC-MS, HPLC, and melting point analysis, confirming >95% purity.

Reaction Optimization and Yield Analysis

Efforts to optimize this method have focused on solvent systems and catalyst recovery. Substituting methanol with ethanol or tetrahydrofuran (THF) reduces crystallization yields to 75–80%, underscoring methanol’s superiority. Catalyst reuse experiments reveal a 15% decline in yield after three cycles, attributed to Pd leaching and surface poisoning.

Table 1: Key Parameters for Catalytic Hydrogenation

ParameterOptimal ValueYield Impact if Varied
Hydrogen pressure100 kPa<70% at 50 kPa
Reaction time40 hours60% at 20 hours
Catalyst (Pd/C) loading10% (w/w)50% at 5% loading

Biological Production via Microbial Degradation

Anaerobic Bacterial Cultures

This compound is identified as a metabolite in sulfate-reducing bacterial cultures degrading 2-methylnaphthalene. Enrichment cultures incubated under anaerobic conditions accumulate the compound to 0.5 μM in supernatants over 14 days. Metabolite profiling via GC-MS confirms its identity by co-elution with synthetic standards and distinct UV absorption spectra.

Key microbial strains :

  • Desulfobacterium spp.: Dominant in 2-methylnaphthalene degradation consortia.

  • Desulfobacula toluolica: Shares enzymatic machinery with toluene-degrading strains.

Enzyme-Catalyzed Formation

Cell suspension assays reveal naphthyl-2-methyl-succinate synthase as the key enzyme, catalyzing fumarate addition to 2-methylnaphthalene. Specific activity measurements show a rate of 0.020 ± 0.003 nmol min⁻¹ mg⁻¹ protein under optimal conditions (pH 7.2, 30°C). The reaction is strictly fumarate-dependent, with no activity observed in its absence.

Table 2: Enzymatic Activity Under Varied Conditions

ConditionActivity (nmol min⁻¹ mg⁻¹)
Standard (pH 7.2, 30°C)0.020 ± 0.003
pH 6.50.008 ± 0.001
40°C0.012 ± 0.002
Fumarate omitted0

Comparative Analysis of Preparation Methods

Yield and Scalability

  • Chemical synthesis offers higher yields (90%) and scalability for industrial applications but requires costly catalysts and stringent reaction conditions.

  • Biological production is environmentally sustainable but limited by low titers (0.5 μM) and slow kinetics, necessitating bioreactor optimization for practical use.

Purity and Byproducts

  • Chemical routes produce minimal byproducts, with purity >95% after crystallization.

  • Microbial systems yield complex metabolite profiles, requiring HPLC or GC-MS for purification.

Data Tables Summarizing Key Findings

Table 3: Comparison of Preparation Methods

MetricChemical SynthesisBiological Production
Yield90%0.5 μM
Duration40 hours14 days
Catalyst/Enzyme CostHigh (Pd/C)Low (microbial biomass)
Environmental ImpactModerate (solvent waste)Low

Q & A

What analytical methods are recommended for identifying and quantifying Naphthyl-2-methyl-succinic acid in environmental samples?

Category: Basic
Answer:
this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) . Key methodological considerations include:

  • HPLC : Use a C18 reversed-phase column with an isocratic eluent system (e.g., acetonitrile–100 mM ammonium phosphate buffer, pH 3.5, 40:60 ratio) and UV detection at 206 nm for optimal resolution and sensitivity .
  • GC-MS : Derivatize samples to enhance volatility. Metabolites are identified by comparing retention times and mass spectra with chemically synthesized reference compounds .

Table 1: Comparison of Analytical Methods

MethodColumn/DetectorEluent/ParametersSensitivity (Limit of Detection)Reference
HPLCC18 reversed-phaseAcetonitrile–ammonium phosphate (40:60)0.5 μM (culture supernatants)
GC-MSCapillary columnDerivatized metabolites (e.g., TMS)Sub-ppm levels

What is the role of this compound in anaerobic degradation pathways?

Category: Basic
Answer:
this compound is a critical intermediate in the anaerobic degradation of 2-methylnaphthalene under sulfate-reducing conditions. It is formed via fumarate addition catalyzed by naphthyl-2-methyl-succinate synthase. This reaction activates the methyl group of 2-methylnaphthalene, enabling subsequent β-oxidation steps to produce 2-naphthoic acid, a central metabolite in aromatic hydrocarbon degradation .

How can researchers resolve contradictions in reported metabolites during anaerobic degradation studies?

Category: Advanced
Answer:
Contradictions in metabolite detection (e.g., variations in the number or identity of intermediates) can arise from differences in microbial consortia, environmental conditions, or analytical protocols. To address this:

Replicate experiments under controlled conditions (e.g., standardized sulfate concentrations, pH, and temperature) .

Use systematic review methodologies to assess study heterogeneity, including risk-of-bias evaluations and sensitivity analyses .

Validate metabolites using synthesized reference standards and cross-laboratory comparisons .

What experimental design considerations are critical for studying this compound in biodegradation assays?

Category: Advanced
Answer:
Key design elements include:

  • Microbial consortia : Use sulfate-reducing enrichment cultures to mimic anaerobic environments .
  • Controls : Include abiotic controls (e.g., autoclaved cultures) to rule out non-biological reactions.
  • Sampling frequency : Collect time-series samples to track metabolite accumulation (e.g., HPLC analysis at 24-hour intervals) .
  • Data validation : Follow guidelines for reporting new compounds, including spectral data (NMR, MS) and purity assessments (>95%) .

Why is this compound unsuitable as a sole carbon source for microbial growth?

Category: Advanced
Answer:
Despite its role as a degradation intermediate, this compound cannot sustain microbial growth alone due to its structural complexity and lack of readily metabolizable functional groups. Studies show that even at 40 mg/L, it fails to support sulfate-reducing cultures, suggesting dependency on upstream substrates (e.g., 2-methylnaphthalene) for energy production .

How are metabolic pathways involving this compound validated in anaerobic systems?

Category: Advanced
Answer:
Pathway validation involves:

Isotopic labeling : Track carbon flow using 13C^{13}\text{C}-labeled 2-methylnaphthalene.

Enzyme assays : Measure activity of key enzymes (e.g., succinyl-CoA transferase) in cell-free extracts .

Metabolite profiling : Compare intermediates with those from genetically modified strains (e.g., knockout mutants lacking β-oxidation genes) .

What are the implications of detecting this compound in contaminated soil or groundwater?

Category: Basic
Answer:
Its presence indicates active anaerobic biodegradation of 2-methylnaphthalene, a common petroleum hydrocarbon pollutant. Researchers should:

  • Quantify its concentration relative to parent compounds (e.g., via HPLC) to assess degradation efficiency .
  • Monitor co-metabolites (e.g., 2-naphthoic acid) to evaluate pathway completeness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naphthyl-2-methyl-succinic acid
Reactant of Route 2
Reactant of Route 2
Naphthyl-2-methyl-succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.